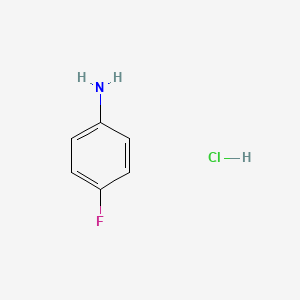

4-Fluoroaniline hydrochloride

Descripción general

Descripción

4-Fluoroaniline hydrochloride is an organofluorine compound with the chemical formula C6H6FN·HCl. It is a derivative of aniline, where a fluorine atom is substituted at the para position of the benzene ring. This compound is commonly used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Fluoroaniline hydrochloride can be synthesized through the hydrogenation of 4-nitrofluorobenzene. The process involves the reduction of the nitro group to an amino group in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures and pressures .

Industrial Production Methods: In an industrial setting, this compound is produced by passing anhydrous hydrogen chloride gas through a solution of 4-fluoroaniline in ethanol. The resulting precipitate is filtered, washed with ethanol, and dried under reduced pressure to obtain the hydrochloride salt .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso and nitro compounds.

Reduction: The compound can be reduced to form 4-fluorocyclohexylamine.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.

Substitution: Reagents like sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) for diazotization followed by substitution with various nucleophiles.

Major Products:

Oxidation: 4-Fluoronitrobenzene.

Reduction: 4-Fluorocyclohexylamine.

Substitution: Various substituted anilines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development

4-Fluoroaniline hydrochloride serves as an intermediate in the synthesis of several pharmaceutical compounds. Notably, it is a precursor for:

- Fentanyl Analogues : It is used in the synthesis of para-fluorofentanyl, a potent synthetic opioid that has been studied for its analgesic properties .

- Antifungal Agents : The compound is involved in the production of fluoroimide, which has demonstrated efficacy as a fungicide .

Case Study: Synthesis of Anticancer Agents

Research has shown that 4-fluoroaniline derivatives can be synthesized to develop novel anticancer agents. For instance, compounds derived from 4-fluoroaniline have been evaluated for their cytotoxic activity against various cancer cell lines .

Materials Science

Passivation in Solar Cells

Recent studies highlight the role of 4-fluoroaniline in enhancing the performance and stability of perovskite solar cells. It acts as a passivation agent, reducing defects at the surface of the perovskite layer and improving overall efficiency . This application is crucial for advancing solar technology and developing more efficient energy solutions.

Agrochemicals

Herbicides and Plant Growth Regulators

this compound is utilized as an intermediate in the synthesis of herbicides and plant growth regulators. Its incorporation into these formulations enhances their effectiveness against various pests and diseases affecting crops .

Synthetic Chemistry

Building Block for Complex Molecules

The compound is widely recognized as a versatile building block in organic synthesis. It can be transformed into various functionalized derivatives through standard reactions such as:

- N-Alkylation : This reaction allows the introduction of alkyl groups to create more complex amines.

- Amination Reactions : These are crucial for synthesizing diverse nitrogen-containing compounds used in pharmaceuticals and agrochemicals.

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Compounds Derived |

|---|---|---|

| Medicinal Chemistry | Drug intermediates (e.g., opioids, antifungals) | Para-fluorofentanyl, fluoroimide |

| Materials Science | Passivation agents for solar cells | Enhanced perovskite solar cells |

| Agrochemicals | Herbicides and growth regulators | Various herbicide formulations |

| Synthetic Chemistry | Building block for complex organic molecules | N-Alkylated amines |

Mecanismo De Acción

The mechanism of action of 4-fluoroaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparación Con Compuestos Similares

4-Chloroaniline: Similar structure with a chlorine atom instead of fluorine.

4-Bromoaniline: Contains a bromine atom in place of fluorine.

4-Iodoaniline: Iodine atom substituted at the para position.

Comparison: 4-Fluoroaniline hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size enhance the compound’s reactivity and binding affinity compared to its chloro, bromo, and iodo counterparts .

Actividad Biológica

4-Fluoroaniline hydrochloride is an organofluorine compound with significant relevance in medicinal chemistry and biological research. This article provides a detailed overview of its biological activity, including metabolism, toxicity, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula , is a derivative of aniline where a fluorine atom is substituted at the para position. Its properties include:

- Molecular Weight : 145.56 g/mol

- Appearance : Colorless to pale yellow liquid

- Solubility : Soluble in water and organic solvents

Metabolism and Biotransformation

Research has shown that 4-fluoroaniline undergoes significant metabolic transformations in biological systems. A notable study investigated its metabolism in male Sprague-Dawley rats after administration of 50 mg/kg doses. The findings indicated:

- Metabolites : Major metabolites included 2-amino-5-fluorophenylsulphate (30% of the dose) from ortho-hydroxylation and minor products from para-hydroxylation.

- Excretion Pathways : The metabolites were primarily excreted as sulphate conjugates, with N-acetylated forms also present in urine .

Cytotoxicity

This compound exhibits cytotoxic properties against various cancer cell lines. A comparative study highlighted its effects on kidney cancer cells, demonstrating significant dose-dependent cytotoxicity:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 20 |

This indicates that higher concentrations lead to increased cell death, suggesting potential applications in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 25 to 100 µg/mL, indicating moderate antibacterial activity .

Toxicological Profile

While exploring the biological activity of this compound, its toxicity profile is crucial. Studies have indicated:

- Acute Toxicity : LD50 values in animal models suggest moderate toxicity, necessitating careful handling.

- Chronic Exposure Risks : Prolonged exposure may lead to adverse effects on liver function and potential carcinogenic effects, particularly in occupational settings.

Case Studies

- Case Study on Metabolism : A study published in Toxicology Letters explored the metabolic pathways of 4-fluoroaniline in rats, revealing that defluorination products could lead to the formation of paracetamol-like metabolites, which are significant for understanding its safety profile in pharmaceutical applications .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various fluoroanilines on human cancer cell lines, establishing a correlation between fluorine substitution and increased cytotoxicity. The study concluded that compounds like 4-fluoroaniline could serve as lead compounds for developing new anticancer agents .

Propiedades

IUPAC Name |

4-fluoroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN.ClH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCWFLTXPVGHLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514622 | |

| Record name | 4-Fluoroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2146-07-8 | |

| Record name | Benzenamine, 4-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2146-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 4-fluoroaniline hydrochloride be used to synthesize complex molecules with potential applications in agriculture?

A1: Yes, this compound can act as a precursor in the synthesis of fluoro-functionalized arylimido-substituted hexamolybadates. These compounds, characterized by a fluorinated phenylimido group linked to a molybdenum atom via a triple bond, have shown potential as herbicides. [] Specifically, research indicates they exhibit potent herbicidal activity against the roots of plants like Brassica campestris L., Eclipta prostrata L., Echinochloa crusgallis L., and Cirsium japonicum DC. [] The synthesis utilizes a DCC (N,N′-dicyclohexylcarbodiimide) dehydrating protocol, reacting this compound with α-octamolybdate ions in anhydrous acetonitrile. []

Q2: What is the crystal structure of this compound when complexed with other molecules?

A2: this compound can form a clathrate with 18-crown-6 and ferric chloride. [] The resulting compound, (C6H7FN)[FeCl4]·C12H24O6, exhibits a unique supramolecular structure. [] Hydrogen bonding interactions between the NH3+ group of the 4-fluoroanilinium cation and the oxygen atoms of the 18-crown-6 molecule lead to a distinctive rotator-stator-like configuration. []

Q3: What are the advantages of using this compound as a starting material in chemical synthesis?

A3: this compound serves as a valuable precursor in the synthesis of 3-chloro-4-fluoroaniline hydrochloride. [] A three-step reaction involving fluorine displacement, hydrogenation reduction, and salt formation using 3,4-dichloronitrobenzene as the starting material can produce the desired compound. [] This method offers several advantages, including minimal byproduct formation, consistent product quality, and reduced equipment requirements due to the use of hydrogen and Pd-C for nitro group reduction at room temperature. [] Furthermore, this method promotes environmental friendliness through solvent and Pd-C recycling, minimizing waste generation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.